molecular formula C18H12BrN3OS B12009528 (5E)-5-(3-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606956-49-4

(5E)-5-(3-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12009528
CAS No.: 606956-49-4
M. Wt: 398.3 g/mol
InChI Key: RDTHGBVWRMDTGW-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-(3-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a bromobenzylidene group and a methylphenyl group attached to a thiazolo-triazole core

Preparation Methods

The synthesis of (5E)-5-(3-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. The synthetic route often starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the bromobenzylidene and methylphenyl groups. Common reagents used in the synthesis include bromobenzaldehyde, 4-methylphenylamine, and various catalysts to facilitate the reactions. The reaction conditions usually involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

(5E)-5-(3-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

    Addition: The compound can participate in addition reactions with various electrophiles, leading to the formation of new derivatives.

Scientific Research Applications

(5E)-5-(3-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers are exploring the compound’s potential as a biological probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a useful tool in biological research.

    Medicine: The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of (5E)-5-(3-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, the compound’s ability to generate reactive oxygen species can induce cell death in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

(5E)-5-(3-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared to other similar compounds, such as:

    (5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: This compound has a chlorine atom instead of a bromine atom in the benzylidene group. The substitution of bromine with chlorine can lead to differences in reactivity and biological activity.

    (5E)-5-(3-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: The presence of a fluorine atom in the benzylidene group can enhance the compound’s stability and alter its interaction with biological targets.

    (5E)-5-(3-methylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: The methyl group in the benzylidene group can affect the compound’s solubility and overall chemical properties.

Properties

CAS No.

606956-49-4

Molecular Formula

C18H12BrN3OS

Molecular Weight

398.3 g/mol

IUPAC Name

(5E)-5-[(3-bromophenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12BrN3OS/c1-11-5-7-13(8-6-11)16-20-18-22(21-16)17(23)15(24-18)10-12-3-2-4-14(19)9-12/h2-10H,1H3/b15-10+

InChI Key

RDTHGBVWRMDTGW-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)Br)/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.